Commercial Purity: 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid vs. 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
The target compound demonstrates a higher reported commercial purity compared to the widely used Boc-protected analog. MedChemExpress reports a purity of 97.81% for 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid . In contrast, the typical purity for 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is listed as 95% by multiple vendors . This 2.81% purity advantage reduces the likelihood of impurity-derived side reactions in sensitive transformations.
| Evidence Dimension | Reported Chemical Purity (%) |
|---|---|
| Target Compound Data | 97.81% |
| Comparator Or Baseline | 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid; 95% |
| Quantified Difference | +2.81% absolute purity |
| Conditions | Vendor-specified purity (MedChemExpress for target; BenchChem/Coolpharm for comparator) |
Why This Matters
Higher initial purity reduces the need for pre-use purification, saving time and material costs, and ensures more reproducible yields in subsequent synthetic steps.
